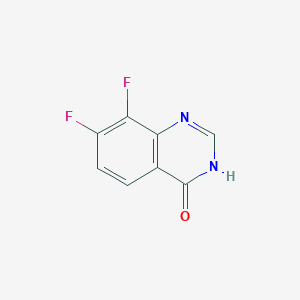
7,8-Difluoroquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Difluoroquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C8H4F2N2O and its molecular weight is 182.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7,8-Difluoroquinazolin-4(3H)-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the quinazolinone family, which is known for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- IUPAC Name : this compound
- Molecular Formula : C8H4F2N2O
- Molecular Weight : 182.13 g/mol
- CAS Number : 1210071-63-8
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives. The compound has been evaluated against various bacterial strains. For instance, a study demonstrated that modifications at the 2-position of the quinazolinone scaffold could enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated with promising results. It acts as an inhibitor of dihydrofolate reductase (DHFR), which is crucial in cancer cell proliferation. Inhibition of DHFR leads to 'thymineless cell death', a mechanism leveraged in cancer therapy .
A recent study reported that derivatives of quinazolinones exhibited significant cytotoxicity against various cancer cell lines:
Structure-Activity Relationship (SAR)
The biological activity of quinazolinones is highly dependent on their structural modifications. The introduction of fluorine atoms at specific positions (such as 7 and 8 in this case) has been shown to enhance the lipophilicity and biological efficacy of these compounds .
Key Findings:
- Fluorine Substitution : Enhances binding affinity to target enzymes.
- Positioning : The position of substituents significantly influences both antimicrobial and anticancer activities.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various quinazolinones, this compound demonstrated superior activity against resistant strains of bacteria compared to its non-fluorinated counterparts. This study emphasizes the role of fluorine in enhancing antibacterial properties.
Case Study 2: Cancer Cell Line Evaluation
A detailed investigation into the cytotoxic effects of this compound on HeLa cells revealed that it induces apoptosis through the activation of caspase pathways. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
属性
IUPAC Name |
7,8-difluoro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTATUHWBKZVCHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)NC=N2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














